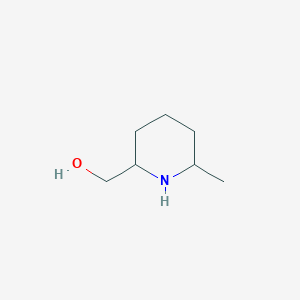

(6-Methylpiperidin-2-yl)methanol

Description

Significance of Piperidine (B6355638) Scaffolds as Chirality Modules

Chiral piperidine scaffolds are crucial components in modern drug design and asymmetric synthesis. thieme-connect.com Their rigid, chair-like conformation provides a well-defined three-dimensional framework that can influence the stereochemical outcome of chemical reactions. nih.gov By strategically placing substituents on the piperidine ring, chemists can create chiral environments that direct the approach of reagents, leading to the selective formation of one enantiomer over the other. rsc.org This ability to induce chirality is fundamental to the synthesis of enantiomerically pure compounds, a critical requirement for the development of safe and effective drugs. rsc.org

The incorporation of chiral piperidine units can confer several advantageous properties to a molecule, including:

Modulation of Physicochemical Properties: The presence of a piperidine ring can influence a molecule's solubility, lipophilicity, and pKa, all of which are important for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Enhancement of Biological Activity and Selectivity: The specific three-dimensional arrangement of a chiral piperidine can lead to a better fit with a biological target, such as an enzyme or receptor, thereby enhancing its potency and selectivity. researchgate.netthieme-connect.com

Improved Pharmacokinetic Properties: Chiral piperidine scaffolds can be used to fine-tune the pharmacokinetic properties of a drug, leading to improved oral bioavailability and a more desirable duration of action. thieme-connect.com

Overview of (6-Methylpiperidin-2-yl)methanol as a Central Research Target

This compound, with its defined stereocenters at the 2 and 6 positions of the piperidine ring, has emerged as a significant target for chemical research. Its structure, featuring both a secondary amine and a primary alcohol, provides two reactive handles for further chemical modification. This versatility allows for its incorporation into a wide array of more complex molecular architectures.

The specific stereoisomer, ((3R,6R)-6-methylpiperidin-3-yl)methanol, is a key chiral building block in the synthesis of various pharmaceutical compounds. For instance, it serves as a crucial intermediate in the asymmetric synthesis of a dual orexin (B13118510) receptor antagonist, highlighting its importance in the development of treatments for conditions like insomnia. acs.orgresearchgate.net The synthesis of this specific isomer often involves sophisticated chemical strategies, including biocatalytic transamination and crystallization-induced dynamic resolution, to achieve high enantiomeric purity. acs.org

Scope and Academic Trajectory of Research on the Chemical Compound

Research on this compound and its derivatives has followed a trajectory from fundamental synthetic methodology to applications in catalysis and medicinal chemistry. Early research focused on developing efficient and stereoselective methods for its synthesis. rsc.orgacs.org These efforts have laid the groundwork for its use as a versatile chiral building block.

More recent research has explored the application of this compound derivatives as ligands in asymmetric catalysis. The chiral environment provided by the substituted piperidine ring can be harnessed to control the stereochemical outcome of metal-catalyzed reactions. Furthermore, the compound continues to be a valuable synthon in the total synthesis of natural products and complex pharmaceutical agents. rsc.org The ongoing investigation into this compound underscores its enduring importance in the field of organic chemistry.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₇H₁₅NO | 129.20 | Piperidine ring with methyl and hydroxymethyl substituents. |

| ((3R,6R)-6-Methylpiperidin-3-yl)methanol | C₇H₁₅NO | 129.20 | Specific (3R,6R) stereochemistry. |

| rac-[(3R,6S)-6-Methylpiperidin-3-yl]methanol | C₇H₁₅NO | 129.20 | Racemic mixture with (3R,6S) stereochemistry. |

| (6-Methylpyridin-3-yl)methanol | C₇H₉NO | 123.15 | Aromatic pyridine (B92270) ring instead of a saturated piperidine ring. |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | C₁₀H₁₃FN₂O | 196.22 | Five-membered pyrrolidine (B122466) ring and a fluoropyridine substituent. |

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpiperidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-2-4-7(5-9)8-6/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYHYFOCJMWAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Isomerism of 6 Methylpiperidin 2 Yl Methanol Systems

Enantiomeric and Diastereomeric Forms of (6-Methylpiperidin-2-yl)methanol

This compound possesses two chiral centers at the C2 and C6 positions of the piperidine (B6355638) ring. This structural feature gives rise to multiple stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n formula, where 'n' is the number of chiral centers. For this compound, with two chiral centers, a maximum of four stereoisomers is possible. youtube.com

These stereoisomers exist as pairs of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. youtube.com The four stereoisomers of this compound are:

(2R, 6R)-6-Methylpiperidin-2-yl)methanol

(2S, 6S)-6-Methylpiperidin-2-yl)methanol

(2R, 6S)-6-Methylpiperidin-2-yl)methanol

(2S, 6R)-6-Methylpiperidin-2-yl)methanol

The (2R, 6R) and (2S, 6S) isomers are a pair of enantiomers, as are the (2R, 6S) and (2S, 6R) isomers. The relationship between any other pairing of these isomers is diastereomeric. For instance, (2R, 6R) and (2R, 6S) are diastereomers. These isomers are often referred to as cis and trans isomers, where the cis isomer has the methyl and hydroxymethyl groups on the same side of the piperidine ring, and the trans isomer has them on opposite sides. Specifically, the (2R, 6S) and (2S, 6R) isomers are the cis diastereomers, while the (2R, 6R) and (2S, 6S) isomers are the trans diastereomers.

The distinct three-dimensional arrangements of these isomers lead to different physical and chemical properties, which can be exploited in their separation and are crucial for their specific applications.

Table 1: Stereoisomers of this compound

| Configuration | Relationship | Isomeric Form |

| (2R, 6R) | Enantiomer of (2S, 6S) | trans |

| (2S, 6S) | Enantiomer of (2R, 6R) | trans |

| (2R, 6S) | Enantiomer of (2S, 6R) | cis |

| (2S, 6R) | Enantiomer of (2R, 6S) | cis |

Methodologies for Absolute and Relative Stereochemical Assignment

Determining the absolute and relative stereochemistry of the isomers of this compound is essential for understanding their structure-activity relationships. A variety of analytical techniques are employed for this purpose.

Crystallization-Induced Dynamic Resolution and Diastereomer Transformation: In the synthesis of specific stereoisomers, such as the precursor for the orexin (B13118510) receptor antagonist MK-6096, which utilizes the ((3R,6R)-6-methylpiperidin-3-yl)methanol core, crystallization-induced dynamic resolution (CIDR) has been a key technique. researchgate.net This method allows for the conversion of a mixture of trans and cis isomers into a single, desired diastereomer by taking advantage of differences in solubility and the ability of the isomers to epimerize in solution. researchgate.net Specifically, a mixture of lactam acid precursors can be converted to the desired trans-lactam acid salt with high diastereomeric excess. researchgate.net

Spectroscopic and Chiroptical Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans). By analyzing the coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect), the spatial relationship between the methyl and hydroxymethyl groups can be elucidated.

For the assignment of absolute stereochemistry (R/S configuration), chiroptical methods such as Circular Dichroism (CD) spectroscopy and Optical Rotatory Dispersion (ORD) are often used. These techniques measure the differential absorption or rotation of plane-polarized light by chiral molecules. The experimental data can then be compared with data from standards of known absolute configuration or with theoretical calculations.

X-ray Crystallography: Single-crystal X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of all atoms in space.

Chiral Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers and diastereomers. The differential interaction of the stereoisomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. This technique is also used to determine the enantiomeric excess (ee) and diastereomeric excess (de) of a sample.

Stereoelectronic Effects and Conformational Analysis in Piperidine Alcohols

The conformation of the piperidine ring in this compound and related piperidine alcohols is significantly influenced by stereoelectronic effects. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions.

The preferred conformation is governed by a balance of steric and stereoelectronic interactions. A key stereoelectronic effect in piperidine systems is the anomeric effect, which involves the interaction between a lone pair of electrons on the ring nitrogen and the antibonding orbital (σ*) of an adjacent C-X bond (where X is an electronegative atom or group). This interaction is stabilizing and is maximized when the lone pair and the C-X bond are anti-periplanar.

In the case of this compound, the orientation of the hydroxymethyl group and the methyl group is crucial. In the trans isomers, both substituents can occupy equatorial positions, which is generally the most stable conformation as it minimizes 1,3-diaxial interactions. In the cis isomers, one substituent must be axial while the other is equatorial. The equilibrium between the two possible chair conformations will depend on the relative steric bulk of the substituents.

Advanced Synthetic Methodologies for 6 Methylpiperidin 2 Yl Methanol and Derivatives

Asymmetric Synthetic Strategies

The synthesis of enantiomerically pure (6-Methylpiperidin-2-yl)methanol and its derivatives is of significant interest due to the prevalence of the piperidine (B6355638) scaffold in pharmaceuticals. Various asymmetric strategies have been developed to control the stereochemistry at the C2 and C6 positions.

Biocatalytic Approaches, including Transamination

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines and related structures. Transaminases, in particular, have been successfully employed to introduce chirality into the piperidine ring.

A notable example is the synthesis of the piperidine core of the orexin (B13118510) receptor antagonist MK-6096, which is ((3R,6R)-6-methylpiperidin-3-yl)methanol. researchgate.net In a key step, a biocatalytic transamination reaction was utilized to establish the desired stereochemistry. This process involved a three-enzyme system and demonstrated excellent enantioselectivity, achieving >99% ee. researchgate.net The substrate for this transamination was prepared through a solvent-free Michael reaction, highlighting a practical and efficient route. researchgate.net

Researchers have also developed methods for the efficient production of optically pure amines from corresponding ketones using transaminases at high substrate concentrations (50 g/L). researchgate.net One such method utilizes an ion-exchange resin for in situ product removal, overcoming product inhibition and driving the reaction to completion. researchgate.net

While enzymatic transamination is a highly effective method for producing chiral amines, mimicking this biological process through asymmetric biomimetic transamination offers an alternative route from readily available carbonyl compounds. nih.gov This approach has been explored for the synthesis of NH2-free amines and has been a subject of interest since the 1970s. nih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries provide a reliable method for inducing stereoselectivity in the synthesis of piperidine derivatives. The temporary attachment of a chiral molecule directs the formation of a specific diastereomer, which can then be cleaved to yield the desired enantiomerically enriched product. williams.edusigmaaldrich.com

The Evans oxazolidinone system is a widely used and well-understood chiral auxiliary. williams.edu This methodology has been successfully applied in asymmetric alkylation reactions to generate chiral building blocks for the synthesis of natural products. rsc.org The general strategy involves the acylation of the chiral auxiliary, followed by a diastereoselective alkylation, and subsequent cleavage of the auxiliary. williams.edu For instance, alkylation of an acylated oxazolidinone with allyl iodide can proceed with a high diastereomeric ratio (typically 98:2). williams.edu The auxiliary can often be recovered and recycled. sigmaaldrich.com

Another example involves the use of SAMP/RAMP hydrazones as chiral auxiliaries. researchgate.net This method has been used to synthesize enantiopure 6-alkyl- and 6-arylpiperidin-2-ones. The key steps are a highly diastereoselective nucleophilic 1,2-addition to the SAMP hydrazone followed by a ring-closing metathesis of the resulting diolefinic hydrazide. researchgate.net The chiral auxiliary is then removed by cleaving the N-N bond. researchgate.net

Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis

| Chiral Auxiliary | Reaction Type | Key Features |

| Evans Oxazolidinone | Asymmetric Alkylation | High diastereoselectivity, well-established methodology. williams.edursc.org |

| SAMP/RAMP Hydrazones | 1,2-Addition/Ring-Closing Metathesis | Provides access to enantiopure 6-substituted piperidin-2-ones. researchgate.net |

| Camphor-derived auxiliaries | Diastereoselective Alkylation and Diels-Alder | Leads to enantiopure alcohols as valuable chiral building blocks. researchgate.net |

Organocatalyzed Asymmetric Transformations

Organocatalysis offers a metal-free approach to asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective reactions. This strategy has been applied to the synthesis of chiral piperidine derivatives.

For instance, an organocatalyzed asymmetric Michael addition reaction has been employed as a key step in the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a core component of the orexin receptor antagonist MK-6096. researchgate.net This approach utilized (S)-propylene oxide as a starting material. researchgate.net

Furthermore, strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts have been developed for the enantioselective cyclization of bis(methallyl)silanes to form Si-stereogenic silacycles. nih.gov While not directly producing this compound, this demonstrates the potential of organocatalysis in creating chiral cyclic systems. The efficiency of these catalysts can be influenced by factors such as the catalyst structure and the presence of additives like acetic acid. nih.gov

Metal-Catalyzed Enantioselective Hydrogenation and Cyclization

Metal catalysts, particularly those based on transition metals like iridium and rhodium, are highly effective for enantioselective hydrogenation and cyclization reactions to produce chiral piperidines.

Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is a powerful method for accessing enantioenriched piperidines. The use of chiral phosphine (B1218219) ligands, such as bidentate phosphine ligands, can induce high enantioselectivity in these transformations. rsc.org

Rhodium catalysts have also been employed for the transfer hydrogenation of pyridinium salts to N-aryl piperidines. acs.org This process involves a reductive transamination, where a dihydropyridine (B1217469) intermediate is formed and subsequently hydrolyzed and reductively aminated. acs.org

Ruthenium catalysts are also effective for the hydrogenation of pyridines. For example, a commercially available RuCl3·xH2O precatalyst with borane-ammonia can be used for the transfer hydrogenation of pyridines to piperidines. organic-chemistry.org Additionally, heterogeneous catalysts like 10% Rh/C can facilitate the complete hydrogenation of pyridines under mild conditions. organic-chemistry.org

Regioselective and Diastereoselective Synthesis Protocols

Control over regioselectivity and diastereoselectivity is crucial for the synthesis of specifically substituted piperidine rings. Intramolecular cyclization reactions are a key strategy for achieving this control.

Intramolecular Cyclization Reactions (e.g., Aza-Prins, Dieckmann, Reductive Hydroamination, Radical-Mediated)

Aza-Prins Cyclization: The aza-Prins reaction is a powerful method for constructing piperidine rings through the cyclization of a homoallylic amine with an aldehyde. acs.orgresearchgate.net This reaction can be mediated by Lewis acids or Brønsted acids. acs.org While traditionally plagued by a lack of diastereoselectivity, recent advancements have led to stereoselective aza-Prins reactions for the synthesis of enantiopure multiply substituted piperidines. acs.org For example, using specific acidic conditions and homoallylic ammonium (B1175870) halide salts, piperidine-fused dihydroquinazolinones can be synthesized in a diastereoselective manner. researchgate.net Iron(III) salts have been shown to be sustainable catalysts for aza-Prins cyclizations. acs.org

Dieckmann Condensation: The Dieckmann condensation is an intramolecular reaction of diesters catalyzed by a base to form β-keto esters. libretexts.orgmasterorganicchemistry.com This reaction is effective for creating five- and six-membered rings and its mechanism is similar to the intermolecular Claisen condensation. organic-chemistry.orgyoutube.com The reaction works well when the resulting β-keto ester has an enolizable proton, as this drives the equilibrium towards the cyclized product. organic-chemistry.org

Reductive Hydroamination: Intramolecular reductive hydroamination provides a direct route to piperidines from aminoalkenes. This reaction can be catalyzed by various metals, including rhodium. organic-chemistry.org For example, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes catalyzed by [Rh(COD)(DPPB)]BF4 yields 3-arylpiperidines with high diastereoselectivity when substituents are present at the β-position to the amino group. organic-chemistry.org Reductive amination, a two-step process involving the formation of an imine or enamine followed by reduction, is a common method for C-N bond formation in piperidine synthesis. researchgate.nettandfonline.com

Radical-Mediated Cyclization: Radical cyclizations offer a versatile approach to piperidine synthesis. These reactions can be initiated by various methods, including photoredox catalysis and the use of radical initiators like triethylborane. nih.govnih.gov For instance, organic photoredox catalysts can be used to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to form spirocyclic piperidines. nih.gov Another approach involves the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org Cobalt(II) catalysts can also mediate the intramolecular cyclization of linear amino-aldehydes. nih.gov

Reductive Amidation and Hydrogenation Tactics

Reductive amidation and hydrogenation are pivotal in constructing the piperidine ring and introducing the hydroxymethyl group. A common approach involves the catalytic hydrogenation of pyridine (B92270) precursors. For instance, 6-methylpyridine-2-carboxaldehyde can be hydrogenated to yield this compound. Various catalysts, including those based on ruthenium, palladium, and nickel, are employed for this transformation, often under high pressure and temperature. google.comchemrevlett.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities.

Another strategy is the reductive amination of keto-esters or keto-aldehydes. For example, the reductive amination of a 5-oxohexanal (B8756871) derivative in the presence of an ammonia (B1221849) source and a reducing agent can lead to the formation of the 6-methylpiperidine ring system. youtube.com

Furthermore, the hydrogenation of N-acyl or N-alkoxycarbonyl protected 6-methylpicolinic acid esters or amides offers a pathway to the target molecule. These methods often provide good control over the stereochemistry at the C2 and C6 positions.

| Starting Material | Reagents and Conditions | Product | Key Features |

| 6-Methylpyridine-2-carboxaldehyde | H₂, Catalyst (e.g., Ru, Pd, Ni), High Pressure/Temperature | This compound | Direct conversion of pyridine to piperidine. |

| 5-Oxohexanal derivative | NH₃ source, Reducing agent (e.g., H₂, NaBH₃CN) | 6-Methylpiperidine derivative | Forms the piperidine ring via reductive amination. |

| N-protected 6-methylpicolinic acid derivative | Reducing agent (e.g., LiAlH₄, H₂/catalyst) | This compound | Good stereochemical control. |

Michael Addition Reactions for Piperidine Ring Construction

The Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation and is widely used in the synthesis of piperidine rings. researchgate.net The intramolecular aza-Michael addition is particularly relevant for constructing the piperidine core of this compound. rsc.orgresearchgate.netresearchgate.net This strategy typically involves the cyclization of an amino group onto an α,β-unsaturated ketone, ester, or nitrile.

A common approach starts with the Michael addition of an amine to an appropriate Michael acceptor to form a precursor that can then undergo a second intramolecular Michael addition to close the piperidine ring. For instance, the reaction of an amine with a dienone can lead to a double Michael addition, forming a 2,6-disubstituted piperidinone, which can then be reduced to the corresponding piperidine. The stereochemical outcome of the double Michael addition can often be controlled by the reaction conditions, such as the acidity or basicity of the medium.

Organocatalyzed asymmetric Michael additions have also emerged as a sophisticated method for the enantioselective synthesis of substituted piperidines. nih.govnih.gov Chiral organocatalysts can activate the Michael acceptor and guide the nucleophilic attack of the amine, leading to high enantioselectivities.

| Reaction Type | Key Features | Example Application |

| Intramolecular aza-Michael Addition | Forms the piperidine ring through cyclization of an amino group onto an α,β-unsaturated system. rsc.orgresearchgate.net | Synthesis of functionalized indolizidine frameworks. researchgate.net |

| Double Michael Addition | Construction of 2,6-disubstituted piperidinones from dienones and primary amines. | Synthesis of precursors for alkaloids like (-)-lentiginosine. |

| Organocatalytic Asymmetric Michael Addition | Enantioselective synthesis of piperidines using chiral catalysts. nih.govnih.gov | Synthesis of chiral γ-lactone compounds. nih.gov |

Epimerization and Chiral Resolution Techniques (e.g., Crystallization-Induced Dynamic Resolution)

Control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, which has two stereocenters, obtaining the desired diastereomer and enantiomer is a significant challenge. Epimerization and chiral resolution are key techniques to address this.

Epimerization allows for the conversion of an undesired diastereomer into the desired one. This can often be achieved by treating a mixture of diastereomers with a base or an acid to equilibrate the stereocenter adjacent to a carbonyl group or other activating feature.

Chiral resolution separates a racemic mixture into its constituent enantiomers. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties like solubility. mdpi.commdpi.com

Crystallization-Induced Dynamic Resolution (CIDR) is a more advanced and efficient technique that combines resolution with in-situ racemization or epimerization of the undesired stereoisomer in solution. researchgate.netnih.gov This allows for the theoretical conversion of a racemic or diastereomeric mixture entirely into a single, desired crystalline stereoisomer. researchgate.netnih.gov For example, a mixture of cis and trans lactam acid diastereomers, precursors to this compound analogues, can be converted to the desired trans-lactam acid salt in high diastereomeric excess and yield through CIDR. researchgate.net The choice of a suitable resolving agent and solvent system is critical for the success of CIDR. nih.gov

| Technique | Description | Application Example |

| Epimerization | Conversion of one diastereomer to another, typically through treatment with acid or base. | Isomerization of piperidine derivatives to obtain the thermodynamically more stable isomer. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture, often via diastereomeric salt formation. mdpi.com | Separation of racemic propranolol (B1214883) enantiomers. mdpi.com |

| Crystallization-Induced Dynamic Resolution (CIDR) | Combines crystallization of the desired stereoisomer with in-situ equilibration of the undesired stereoisomer in solution. researchgate.netnih.gov | Conversion of a trans/cis mixture of lactam acid precursors into the desired trans-lactam acid salt with >95% de and 91% yield. researchgate.net |

Lithiation-Trapping Methods for Functionalization

Direct functionalization of the piperidine ring via lithiation-trapping provides a powerful method for introducing a wide range of substituents. researchgate.netwhiterose.ac.uknih.gov This approach typically involves the deprotonation of an N-protected piperidine, such as N-Boc-piperidine, at the α-position using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.govnih.gov The resulting organolithium species can then be trapped with various electrophiles to install desired functional groups. whiterose.ac.uknih.gov

The stereochemical outcome of the lithiation-trapping sequence can be controlled through the use of chiral ligands, enabling asymmetric synthesis of 2-substituted piperidines. nih.govnih.gov Dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) are two mechanisms that can be exploited to achieve high enantioselectivity. nih.gov In DKR, slow addition of the electrophile allows for the resolution of the rapidly interconverting enantiomeric organolithiums under kinetic control. nih.gov In DTR, the enantiomers are resolved under thermodynamic control. nih.gov

This methodology has been successfully applied to the synthesis of various substituted piperidines and has proven to be a versatile tool for creating analogues of this compound. acs.orgthieme-connect.com

| Method | Reagents | Key Features | Application |

| Racemic Lithiation-Trapping | N-Boc-piperidine, s-BuLi/TMEDA, Electrophile | Direct functionalization at the C2 position. researchgate.netnih.gov | Synthesis of a wide range of α-functionalized N-Boc piperazines. researchgate.net |

| Asymmetric Lithiation-Trapping | N-Boc-piperidine, s-BuLi, Chiral Ligand, Electrophile | Enantioselective synthesis of 2-substituted piperidines. nih.govclockss.org | Synthesis of enantiomerically enriched alkaloids like (+)-β-conhydrine. nih.gov |

Multi-Step Synthesis Design and Process Optimization

The efficient synthesis of complex molecules like this compound analogues requires careful planning and optimization, particularly for industrial and large-scale academic applications.

Retrosynthetic Analysis for Complex this compound Analogues

Retrosynthetic analysis is a foundational strategy for devising synthetic routes to complex target molecules. For analogues of this compound, this involves systematically breaking down the target structure into simpler, commercially available, or easily synthesized precursors.

A potential retrosynthetic disconnection for a complex analogue could involve cleaving the bond between the piperidine ring and a complex side chain, leading to a functionalized this compound core and a separate side-chain precursor. The piperidine core itself can be further disconnected, for example, through a retro-Michael reaction to an acyclic amino-alkene or through a retro-reductive amination to a keto-aldehyde.

This analytical process helps to identify key bond formations and strategic intermediates, allowing for the evaluation of multiple synthetic pathways and the selection of the most efficient and convergent route. This approach has been instrumental in the synthesis of various piperidine alkaloids. researchgate.netnih.govrsc.org

Scalable Synthetic Routes for Industrial and Academic Applications

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost, safety, and environmental impact. google.com For the synthesis of this compound and its derivatives, process optimization is crucial.

Key considerations for developing scalable routes include:

Starting Material Cost and Availability: Utilizing inexpensive and readily available starting materials is paramount for economic viability. google.com

Reaction Efficiency and Yield: Maximizing the yield of each step minimizes waste and reduces costs.

Process Safety: Avoiding hazardous reagents and reaction conditions is a primary concern. For example, replacing metal hydride reductions with catalytic hydrogenation can improve safety. researchgate.netmdpi.comnih.govgoogle.com

Purification Methods: Developing robust and scalable purification methods, such as crystallization, is often preferred over chromatography for large-scale production. chemrevlett.com

Telescoping Reactions: Combining multiple reaction steps into a single "one-pot" process without isolating intermediates can significantly improve efficiency and reduce waste.

An example of a scalable approach is the development of a kilogram-scale synthesis of a drug candidate containing a substituted piperidine core, where a biocatalytic transamination and a crystallization-induced dynamic resolution were key to achieving high enantioselectivity and diastereoselectivity on a large scale. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of (6-Methylpiperidin-2-yl)methanol. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. Predicted ¹H NMR spectra can be calculated to aid in the interpretation of experimental data. For instance, a predicted ¹H NMR spectrum of a related piperidine (B6355638) derivative in D₂O showed distinct signals for the various protons in the ring and substituent groups. np-mrd.org

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments.

2D NMR Spectroscopy is crucial for unambiguously assigning all proton and carbon signals and determining the relative stereochemistry.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other. sdsu.eduresearchgate.net This is instrumental in mapping out the spin systems within the piperidine ring and the methanol (B129727) substituent.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net This allows for the direct assignment of a proton's signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the methyl and methanol groups on the piperidine ring. researchgate.net Strong NOE correlations between specific protons can confirm their cis or trans relationship.

A comprehensive analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the constitution and relative configuration of this compound.

Table 1: Representative NMR Data for Piperidine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) Range (Hz) | Notes |

| ¹H | 0.8 - 4.5 | s, d, t, q, m | 5 - 12 | The exact shifts and multiplicities depend on the specific stereoisomer and solvent. |

| ¹³C | 20 - 70 | - | - | The chemical shifts of the piperidine ring carbons and the methanol carbon fall within this range. |

This table provides generalized data; specific values for this compound would be determined from its experimental spectra.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov This is crucial for confirming the identity of the compound and differentiating it from potential isobaric impurities.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS). It is particularly well-suited for analyzing polar molecules like this compound, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This allows for the clear determination of the molecular weight. Some commercial suppliers provide LC-MS data for their products, which combines liquid chromatography with mass spectrometry for analysis. bldpharm.combldpharm.com

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Molecular Formula | Calculated Exact Mass |

| HRMS | ESI+ | [M+H]⁺ | C₇H₁₆NO⁺ | 130.1226 |

The observed m/z value in an experimental HRMS spectrum should closely match the calculated exact mass for the protonated molecule.

Chromatographic Methods for Purity and Stereoisomeric Analysis (HPLC, Chiral LC, UPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of a sample. nih.gov By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound and quantified. Some suppliers offer HPLC data for their products. bldpharm.com

Chiral Liquid Chromatography (Chiral LC) is essential for the analysis and separation of the enantiomers and diastereomers of this compound. Using a chiral stationary phase, the different stereoisomers interact differently with the column, leading to their separation. nih.govazypusa.com This is the gold standard for determining the stereochemical purity of a chiral compound.

Ultra-Performance Liquid Chromatography (UPLC) is a more advanced form of HPLC that uses smaller particles in the stationary phase and higher pressures. bldpharm.com This results in faster analysis times and better resolution, making it an efficient tool for purity assessment.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary indication of a sample's purity. nih.gov The retention factor (Rf) value can be used to compare the polarity of the compound with that of starting materials and byproducts.

Table 3: Chromatographic Methods and Their Applications

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |

| HPLC | Purity determination | C18, Silica (B1680970) | Acetonitrile/Water, Hexane/Isopropanol |

| Chiral LC | Stereoisomeric separation | Chiral selectors (e.g., cyclodextrin-based) | Hexane/Ethanol, Methanol |

| UPLC | High-resolution purity analysis | Sub-2 µm particles | Acetonitrile/Water |

| TLC | Reaction monitoring, preliminary purity | Silica gel, Alumina (B75360) | Ethyl acetate/Hexane, Dichloromethane/Methanol |

X-ray Crystallography for Solid-State Structure Determination (Single Crystal X-ray, X-ray Powder Diffraction)

X-ray crystallography provides the most definitive structural information for compounds that can be obtained as single crystals. It allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

Single Crystal X-ray Diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. msu.edumdpi.com If a suitable single crystal of this compound or a derivative can be grown, this technique can unambiguously establish its atomic connectivity and stereochemistry. researchgate.netnih.gov The crystal packing and intermolecular interactions, such as hydrogen bonding, can also be analyzed. nih.gov

X-ray Powder Diffraction (XRPD) is used to characterize the crystalline form of a solid sample. It provides a unique fingerprint for a specific crystalline solid, which can be used for identification and to assess the polymorphic form of the material.

The successful growth of a single crystal is often the most challenging step. ufl.edu Various techniques, such as slow evaporation, vapor diffusion, and solvent layering, can be employed to obtain crystals of sufficient quality for X-ray analysis. ufl.edu

Table 4: Crystallographic Data for a Related Piperidine Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.859(5) |

| b (Å) | 8.021(14) |

| c (Å) | 9.060(5) |

| α (°) | 101.36(2) |

| β (°) | 90.06(3) |

| γ (°) | 90.92(3) |

| Volume (ų) | 559.8(5) |

| Z | 2 |

This data is for a co-crystal containing a (6-methylpyridin-2-yl)ethane-1,2-dione derivative and is presented for illustrative purposes. researchgate.net The crystallographic parameters for this compound would be determined from its own single crystal X-ray diffraction analysis.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group, the N-H stretch of the secondary amine, and the C-H stretches of the alkyl groups. The position and shape of the O-H and N-H bands can also provide information about hydrogen bonding. researchgate.net FTIR (Fourier-transform infrared) spectroscopy is the modern standard for this analysis. nih.gov

Table 5: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H stretch (broad) | 3200 - 3600 |

| Amine | N-H stretch (moderate) | 3200 - 3500 |

| Alkane | C-H stretch | 2850 - 3000 |

| Alcohol | C-O stretch | 1000 - 1260 |

These are general ranges, and the exact peak positions can vary depending on the molecular environment and intermolecular interactions.

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, glass transition temperature, and to study phase transitions and polymorphism of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This technique is useful for determining the thermal stability of the compound and for identifying the temperatures at which decomposition occurs.

These techniques are valuable for characterizing the solid-state properties of this compound and for providing information about its stability.

Computational Chemistry and Theoretical Investigations of 6 Methylpiperidin 2 Yl Methanol

Quantum Mechanical Studies (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. While specific DFT studies on (6-Methylpiperidin-2-yl)methanol are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its properties.

DFT calculations would typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, a wealth of information can be derived. For instance, the distribution of electron density can be analyzed to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Key parameters that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a descriptor of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich), while blue regions show positive potential (electron-poor). For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack, and a positive potential around the hydroxyl and amine hydrogens, indicating their propensity for hydrogen bonding.

In the context of reactivity, DFT can be used to model reaction pathways and calculate activation energies for various transformations, such as oxidation of the alcohol or N-alkylation of the piperidine (B6355638) ring.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates susceptibility to oxidation |

| LUMO Energy | Relatively high | Lower propensity to accept electrons |

| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability |

| MEP Minima | Near Oxygen and Nitrogen | Likely sites for protonation or coordination |

| MEP Maxima | Near Hydroxyl and Amine Protons | Indicates hydrogen bond donor capability |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The flexible nature of the piperidine ring and the presence of two substituents in this compound give rise to a complex conformational landscape. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are essential for exploring the possible conformations and their relative energies.

The two substituents on the piperidine ring can exist in either an axial or equatorial position, leading to different stereoisomers. The relative stability of these conformers is governed by a balance of steric and electronic effects. For instance, the chair conformation of the piperidine ring is generally the most stable. The bulky methyl and hydroxymethyl groups would preferentially occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions).

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. By simulating the movement of atoms over time, MD can reveal the preferred conformations and the nature of intermolecular interactions, particularly hydrogen bonding. The hydroxyl group and the amine proton of this compound are capable of forming strong hydrogen bonds with acceptor and donor groups, respectively. These interactions are crucial for its solubility and how it might bind within a receptor pocket.

A study on related phthalide (B148349) derivatives in methanol (B129727) solution utilized time-dependent density functional theory (TD-DFT) to investigate hydrogen bonding in electronic excited states, showcasing the power of these methods in understanding intermolecular forces. whiterose.ac.uk

Exploration of Three-Dimensional Molecular Descriptors and Shape Analysis

The three-dimensional shape of a molecule is a critical determinant of its biological activity. Various computational descriptors can be used to quantify the 3D structure of this compound. These descriptors go beyond simple 2D representations and capture the spatial arrangement of atoms.

One approach to shape analysis involves the calculation of the Principal Moments of Inertia (PMI) . A PMI plot, which graphs the normalized principal moments of inertia (I1/I3 vs. I2/I3), can classify the shape of a molecule as rod-like, disc-like, or spherical. For a molecule like this compound, with its non-planar structure, the PMI plot would likely indicate a more three-dimensional, or "less flat," character compared to aromatic compounds. This "escape from flatland" is a desirable trait in modern drug discovery, as it can lead to improved selectivity and physicochemical properties.

In a thesis focused on the design and synthesis of 3D fragments for drug discovery, a 3D shape analysis using PMI plots was employed to select target compounds, including substituted piperidines, for synthesis.

Other 3D descriptors that could be calculated include:

Molecular Surface Area and Volume: These provide a measure of the molecule's size.

Asphericity and Eccentricity: These descriptors quantify the deviation from a perfect spherical shape.

These descriptors are valuable in virtual screening and quantitative structure-activity relationship (QSAR) studies to identify molecules with optimal shapes for binding to a specific biological target.

Computational Elucidation of Reaction Mechanisms and Transition States

For example, the synthesis of this compound often involves the reduction of the corresponding lactam, 6-methylpiperidin-2-one. DFT calculations could be employed to model the mechanism of this reduction, for instance, using a reducing agent like lithium aluminum hydride. The calculations would involve locating the transition state for the hydride attack on the carbonyl carbon and determining the activation energy for this step.

Furthermore, computational studies can shed light on the stereoselectivity of reactions. For instance, in the synthesis of specific diastereomers of substituted piperidines, computational modeling can help predict which face of a prochiral center is more likely to be attacked, guiding the choice of reagents and reaction conditions.

Modern computational studies on reaction mechanisms often consider the role of non-covalent interactions and the dynamic nature of the reacting system, moving beyond static models of transition states.

Applications and Strategic Role of 6 Methylpiperidin 2 Yl Methanol in Modern Organic Synthesis

As Chiral Building Blocks and Synthons in the Construction of Complex Molecular Architectures

The inherent chirality of (6-methylpiperidin-2-yl)methanol makes it an excellent starting material for the synthesis of enantiomerically pure compounds. This is particularly crucial in the development of pharmaceuticals and other biologically active molecules where stereochemistry often dictates efficacy and safety. The piperidine (B6355638) scaffold is a common motif in numerous natural products and medicinal agents, and the presence of both a methyl and a hydroxymethyl group on the this compound ring provides multiple points for synthetic modification and elaboration.

One significant application of this chiral building block is in the synthesis of spiropiperidines. rsc.org These are complex three-dimensional structures that have gained considerable interest in drug discovery programs as they allow for the exploration of new areas of chemical space. rsc.org The synthesis of these intricate molecules often involves multi-step sequences where the stereochemistry of the final product is controlled by the initial chiral center of the starting material. For instance, asymmetric intramolecular aza-Michael cyclizations, often catalyzed by chiral phosphoric acids, can be employed to construct substituted piperidines with high enantioselectivity, which can then be further elaborated into spiropiperidine frameworks. whiterose.ac.uk The yields for such multi-step syntheses can range from 14% to 87%, with excellent enantiomeric ratios (up to 97:3 e.r.) being achieved. whiterose.ac.ukrsc.org

The synthesis of complex natural products and their analogues also benefits from the use of chiral building blocks like this compound. For example, the synthesis of cis-2,6-disubstituted piperidine alkaloids such as isosolenopsins, deoxocassine, and spectaline (B1250092) has been achieved from chiral aziridines, which can be conceptually related to the stereochemical information embedded in this compound. rsc.org These syntheses often involve one-pot sequential reactions that include reduction, reductive ring-opening, debenzylation, and intramolecular reductive amination, leading to the desired products in high yields. rsc.org

Design and Application in Chiral Ligand Frameworks for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the selective synthesis of one enantiomer of a chiral product. nih.gov this compound serves as a valuable scaffold for the design of such ligands. The nitrogen and oxygen atoms within its structure can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.

While C2-symmetric ligands have historically dominated the field, there is a growing interest in non-symmetrical ligands, which can sometimes offer superior enantiocontrol. nih.gov The structure of this compound is inherently non-symmetrical, making it an attractive starting point for the development of novel P,N-ligands (phosphine-nitrogen) or other hetero-bidentate ligands. nih.gov These ligands can be used in a variety of metal-catalyzed reactions, including hydrogenations, allylic substitutions, and cyclopropanations. nih.govscispace.com

For example, chiral ligands derived from similar amino alcohol backbones have been successfully employed in palladium-catalyzed allylic substitution reactions, achieving high enantiomeric excesses. scispace.com The principle relies on the chiral ligand modifying the reactivity and selectivity of the metal catalyst, thereby directing the reaction towards the preferential formation of one enantiomer. nih.gov The development of such catalyst systems is often a process of systematic screening and optimization, where the steric and electronic properties of the ligand are fine-tuned to achieve the desired outcome. unl.edu

Precursors for Structurally Related Piperidine Derivatives in Chemical Biology Research

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds. nih.gov this compound serves as a precursor for the synthesis of a diverse array of structurally related piperidine derivatives for investigation in chemical biology. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further chemical modifications.

For instance, derivatives of this compound have been explored for their potential as orexin (B13118510) receptor antagonists, which have implications in the treatment of sleep disorders. The synthesis of these derivatives often involves multiple steps to yield high-purity compounds necessary for pharmacological testing. Furthermore, the methyl substitution on the piperidine ring can be used as a probe to explore selectivity at different biological targets. Studies on N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines have shown that the position of the methyl group can significantly influence binding affinity and selectivity for sigma receptors. nih.gov

The synthesis of these derivatives can be achieved through various synthetic strategies. For example, the double reduction of pyridine (B92270) derivatives using ruthenium(II) and rhodium(I) catalysts has been shown to be an effective method for producing substituted piperidines. nih.gov Radical-mediated amine cyclization is another approach for constructing the piperidine ring system. nih.gov

Integration into Fragment-Based Design Paradigms in Chemical Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govnih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov Hits from these screens are then optimized and grown into more potent lead candidates. The this compound scaffold, with its defined three-dimensional shape and functional group handles, is well-suited for inclusion in fragment libraries. rsc.org

The exploration of three-dimensional chemical space is a key trend in modern drug discovery, and piperidine-based fragments are valuable in this context. rsc.orgrsc.org Libraries of fragments derived from regio- and diastereoisomers of methyl-substituted pipecolinates (which are structurally related to this compound) have been synthesized and analyzed for their 3D shape diversity. rsc.org The goal is to create fragment libraries that provide broad coverage of chemical space, increasing the probability of finding a hit for a given target. researchgate.net

Once a fragment containing the this compound motif is identified as a binder, its structure can be elaborated to improve affinity and selectivity. The hydroxymethyl group provides a convenient point for "growing" the fragment by adding other chemical moieties that can make additional favorable interactions with the target protein. nih.gov Computational methods are often used in conjunction with experimental screening to guide the optimization process. nih.gov

Occurrence and Isolation of 6 Methylpiperidin 2 Yl Methanol Moieties in Natural Products

Identification of Related Alkaloid Structures Bearing the (6-Methylpiperidin-2-yl) Moiety

The primary natural product identified to contain the (6-methylpiperidin-2-yl)methanol moiety is the alkaloid (+)-spectaline . nih.govmdpi.com This compound, along with a variety of other structurally related piperidine (B6355638) alkaloids, has been isolated from various parts of the Senna spectabilis plant, including its leaves, flowers, and green fruits. nih.govresearchgate.netnih.gov

Initial phytochemical investigations of Senna spectabilis (formerly Cassia spectabilis) in the mid-1970s led to the first-time isolation and characterization of (+)-spectaline from its leaves. nih.gov Subsequent studies have consistently reported the presence of spectaline (B1250092) and its derivatives in this plant species. For instance, a study on the flowers of Cassia spectabilis yielded not only the known (–)-spectaline but also new related alkaloids: (–)-3-O-acetylspectaline, (–)-7-hydroxyspectaline, and iso-6-spectaline. researchgate.netnih.gov The green fruits of the same plant were also found to contain (–)-3-O-acetylspectaline and (–)-spectaline. researchgate.netnih.gov

The isolation process for these alkaloids typically involves extraction of the plant material with a solvent, followed by acid-base extraction to separate the alkaloidal fraction. This crude mixture is then subjected to various chromatographic techniques, such as column chromatography over alumina (B75360) or silica (B1680970) gel, and preparative thin-layer chromatography, to yield the pure alkaloids. researchgate.net

The following table summarizes the key alkaloids containing the (6-methylpiperidin-2-yl) moiety that have been isolated from Senna spectabilis.

Table 1: Alkaloids from Senna spectabilis Bearing the (6-Methylpiperidin-2-yl) Moiety

| Alkaloid Name | Plant Part(s) | Reference(s) |

|---|---|---|

| (+)-Spectaline | Leaves, Flowers, Green Fruits | nih.govmdpi.comresearchgate.net |

| (–)-Spectaline | Flowers, Green Fruits | researchgate.netnih.govresearchgate.net |

| (–)-3-O-acetylspectaline | Flowers, Green Fruits | researchgate.netnih.gov |

| (–)-7-hydroxyspectaline | Flowers | researchgate.netnih.gov |

| Iso-6-spectaline | Flowers | researchgate.netnih.gov |

Investigations into Biosynthetic Pathways of Piperidine-Containing Natural Products (Theoretical Aspects)

The precise biosynthetic pathway leading to the formation of this compound and its derivatives, such as spectaline, in Senna spectabilis has not been fully elucidated through direct experimental evidence. However, based on the well-established principles of piperidine alkaloid biosynthesis in plants, a theoretical pathway can be proposed.

Piperidine alkaloids are primarily derived from the amino acid L-lysine. nih.govresearchgate.net The biosynthesis is thought to proceed through one of two major routes for the formation of the piperidine ring: a symmetrical pathway involving cadaverine (B124047) or an asymmetrical one.

A widely accepted general pathway for many piperidine alkaloids involves the decarboxylation of L-lysine to form cadaverine. This is followed by oxidative deamination of one of the amino groups to yield 5-aminopentanal, which spontaneously cyclizes to form the key intermediate, Δ¹-piperideine. mdpi.com

More recent research has also identified a direct, non-symmetrical pathway from L-lysine to Δ¹-piperideine catalyzed by a single PLP-dependent enzyme, a Δ¹-piperideine synthase, which performs an oxidative deamination without a free cadaverine intermediate. biorxiv.org

For complex 2,6-disubstituted piperidine alkaloids like spectaline, a polyketide pathway is often implicated in the formation of the side chains. It is hypothesized that the biosynthesis of spectaline involves the condensation of a starter unit, derived from fatty acid metabolism, with several malonyl-CoA extender units, catalyzed by a polyketide synthase (PKS). researchgate.netresearchgate.net The resulting polyketide chain would then undergo a series of modifications, including reduction and transamination, where the nitrogen from a donor molecule (likely derived from lysine) is introduced. Cyclization of this amino-polyketide intermediate would then lead to the formation of the substituted piperidine ring.

The hydroxymethyl group at the C-2 position of the piperidine ring in this compound is likely introduced through a hydroxylation reaction catalyzed by an oxygenase, such as a cytochrome P450 monooxygenase, at a late stage of the biosynthetic pathway. The methyl group at the C-6 position is also incorporated during the polyketide chain assembly.

Therefore, a plausible, though theoretical, biosynthetic route to the this compound moiety in spectaline would involve a hybrid lysine-polyketide pathway.

Future Directions and Emerging Research Avenues for 6 Methylpiperidin 2 Yl Methanol

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for synthesizing chiral piperidines like (6-Methylpiperidin-2-yl)methanol is a significant area of ongoing research. Current strategies often rely on multi-step sequences, and future work will likely focus on improving efficiency, stereoselectivity, and sustainability.

One promising approach involves biocatalysis. For instance, the synthesis of the related ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key component for the orexin (B13118510) receptor antagonist MK-6096, has been achieved using a practical biocatalytic transamination process. researchgate.net This method, coupled with a crystallization-induced dynamic resolution, allows for the conversion of a mixture of diastereomers into the desired single trans-lactam acid salt with high purity and yield. researchgate.net Future research could adapt and refine such biocatalytic systems for the direct synthesis of various stereoisomers of this compound, reducing the reliance on traditional, often less sustainable, chemical methods.

Key features of a reported advanced synthesis include:

Key Steps: A solvent-free Michael reaction and a biocatalytic transamination. researchgate.net

Resolution Technique: Crystallization-induced dynamic resolution to achieve high diastereomeric excess (>95% de). researchgate.net

Future research will likely target the reduction of steps and the use of greener solvents and reagents to further enhance the sustainability of these synthetic routes.

Exploration of New Catalytic Applications and Reactivity Patterns

The inherent structural features of this compound, namely the secondary amine, the hydroxyl group, and the chiral centers, make it an attractive candidate for applications in catalysis. The development of derivatives could lead to novel organocatalysts for various asymmetric transformations.

The reactivity of the core structure allows for a range of chemical modifications. The hydroxyl group can undergo oxidation to form the corresponding aldehyde or ketone, or it can be involved in nucleophilic substitution reactions to introduce other functional groups. The secondary amine of the piperidine (B6355638) ring can also be functionalized. This versatility allows for the synthesis of a library of derivatives with potentially unique catalytic properties.

Future research will likely explore:

Organocatalysis: Utilizing the chiral backbone of this compound to design new catalysts for reactions such as aldol (B89426) additions, Michael reactions, and asymmetric reductions.

Ligand Development: Modifying the structure to create novel chiral ligands for transition-metal-catalyzed reactions, aiming to achieve high enantioselectivity and catalytic efficiency.

Reactivity Studies: A deeper investigation into the reactivity patterns of the molecule will uncover new synthetic possibilities and applications.

Integration of Advanced Computational Predictions for Rational Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules for specific applications. For this compound, computational methods can guide the rational design of new analogues with enhanced properties, be it for biological activity or catalytic performance.

Molecular modeling simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.gov This in silico approach saves significant time and resources compared to traditional trial-and-error synthesis and testing. For example, in the development of antimicrobial agents, molecular docking studies were used to understand the binding interactions of novel thiazole-carboximidamides with the target enzyme, GlcN-6-P synthase, which supported the in vitro data. nih.gov A similar strategy could be employed to design this compound derivatives targeting specific proteins.

Future computational efforts will likely focus on:

Virtual Screening: Screening large virtual libraries of this compound analogues against biological targets to identify promising candidates for synthesis.

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity or catalytic performance of designed analogues.

Mechanism Elucidation: Employing computational methods to understand the reaction mechanisms of catalytic processes involving this compound derivatives.

Methodological Advancements in High-Throughput Synthesis and Screening for Analogues

High-throughput synthesis (HTS) and screening are essential technologies in modern chemical and pharmaceutical research, enabling the rapid generation and evaluation of large numbers of compounds. nih.gov Applying these methodologies to this compound would significantly accelerate the discovery of new derivatives with desired properties.

The development of automated, high-throughput synthetic workflows can facilitate the creation of diverse libraries of this compound analogues. While some high-throughput methods are well-established for liquid-phase chemistries, adapting them for more complex, multi-step syntheses remains an area of active development. nih.gov The principles of automating liquid handling, reaction monitoring, and purification can be applied to generate libraries based on the this compound scaffold.

Once synthesized, these libraries can be subjected to high-throughput screening to identify "hits" for a particular biological target or catalytic reaction. High-throughput screening was instrumental in the discovery of several potent EZH2 inhibitors, which all shared a common pyridone core, underscoring the power of this approach in identifying novel active compounds. acs.org

Future advancements in this area will likely involve:

Automated Synthesis: The development of robotic platforms for the parallel synthesis of this compound derivatives.

Miniaturization: The use of microreactors or well-plates to perform reactions on a smaller scale, reducing reagent consumption and waste.

Integrated Systems: Combining automated synthesis with high-throughput screening in a seamless workflow to accelerate the discovery-optimization cycle.

Q & A

Basic: What are the optimized synthetic routes for (6-Methylpiperidin-2-yl)methanol, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves functionalizing a piperidine core. A common approach includes:

- Nucleophilic substitution : Reacting 6-methylpiperidin-2-yl precursors with formaldehyde under basic conditions (e.g., KOH/ethanol) to introduce the hydroxymethyl group.

- Reduction of esters : Reducing 6-methylpiperidine-2-carboxylate esters using LiAlH₄ or NaBH₄ in anhydrous THF.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/Hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: δ 1.2–1.4 (piperidine CH₂), δ 3.6–3.8 (CH₂OH), and δ 1.0 (CH₃ on piperidine).

- ¹³C NMR : Confirm the hydroxymethyl carbon at δ 60–65.

- Mass Spectrometry : ESI-MS (positive mode) for [M+H]⁺ peak at m/z 144.

- X-ray Crystallography : Use SHELXL (for small molecules) to resolve crystal packing and stereochemistry .

Advanced: How to design a study evaluating its bioactivity against kinase targets?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., GSK-3β) due to structural similarity to pyridine-based inhibitors.

- Assay Design :

- In vitro kinase assays : Use ADP-Glo™ Kit with recombinant kinase and ATP concentrations (10 µM).

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with triplicate measurements.

- SAR Analysis : Synthesize derivatives (e.g., halogen or methyl substitutions) to correlate structural changes with activity .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer:

- Verify Impurity Sources :

- Run LC-MS to detect byproducts (e.g., oxidation products if CH₂OH → COOH).

- Use DEPT-135 NMR to distinguish CH₂OH from CH₃ groups.

- Solvent Artifacts : Ensure complete deuterium exchange (D₂O shake) to eliminate -OH broadening.

- Cross-Validation : Compare with computational predictions (e.g., ACD/Labs NMR simulator) .

Advanced: What strategies enable efficient synthesis of fluorinated derivatives?

Methodological Answer:

- Electrophilic Fluorination : Use Selectfluor® in DMF to introduce fluorine at the piperidine 6-position.

- Post-Synthetic Modification :

- Protect the hydroxymethyl group (e.g., TBSCl/imidazole in DCM).

- Perform fluorination, then deprotect (TBAF/THF).

- Yield Optimization : Microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics .

Advanced: How to model its binding mode with molecular targets computationally?

Methodological Answer:

- Software Tools :

- AutoDock Vina : Dock the compound into a GSK-3β crystal structure (PDB: 1Q3W).

- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability.

- Key Parameters : Calculate binding free energy (MM/PBSA) and hydrogen-bond interactions with Lys85/Glu97 residues .

Advanced: What methodologies assess its toxicity profile in preclinical studies?

Methodological Answer:

- In Vitro :

- Hepatotoxicity : HepG2 cell viability (MTT assay, 24–72 hr exposure).

- Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation).

- In Vivo : Acute oral toxicity in rodents (OECD 423 guidelines), monitoring LD₅₀ and histopathology .

Advanced: How to address low-resolution crystallography data for structure determination?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.